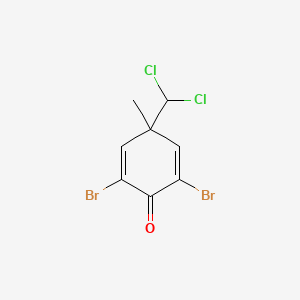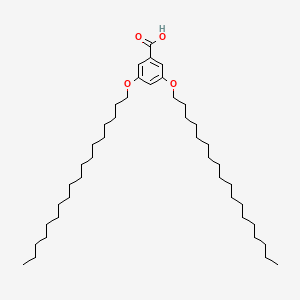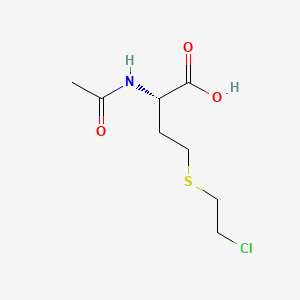
Homocysteine, N-acetyl-S-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocysteine, N-acetyl-S-(2-chloroethyl)- is a derivative of homocysteine, a sulfur-containing amino acid. This compound is characterized by the presence of an acetyl group and a 2-chloroethyl group attached to the sulfur atom. Homocysteine itself is a non-proteinogenic amino acid that plays a crucial role in the body’s methylation process and is involved in the metabolism of methionine to cysteine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Homocysteine, N-acetyl-S-(2-chloroethyl)- typically involves the acetylation of homocysteine followed by the introduction of the 2-chloroethyl group. The reaction conditions often require the use of acetyl chloride and 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization or chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Homocysteine, N-acetyl-S-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or chloroethyl groups.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Homocysteine, N-acetyl-S-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cardiovascular and neurological diseases.
Industry: It may have applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Homocysteine, N-acetyl-S-(2-chloroethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a methylation agent, influencing the methylation status of DNA and proteins. It can also interact with enzymes involved in the metabolism of sulfur-containing amino acids, potentially affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: A modified form of the amino acid cysteine, used as a precursor to glutathione.
Homocysteine Thiolactone: A cyclic thioester of homocysteine, associated with cardiovascular diseases and neurological abnormalities
Uniqueness
Homocysteine, N-acetyl-S-(2-chloroethyl)- is unique due to the presence of both an acetyl group and a 2-chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
113793-52-5 |
|---|---|
Fórmula molecular |
C8H14ClNO3S |
Peso molecular |
239.72 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-(2-chloroethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13)2-4-14-5-3-9/h7H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
GIKPDTMIMLDRLC-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCSCCCl)C(=O)O |
SMILES canónico |
CC(=O)NC(CCSCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


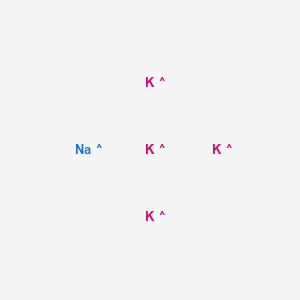
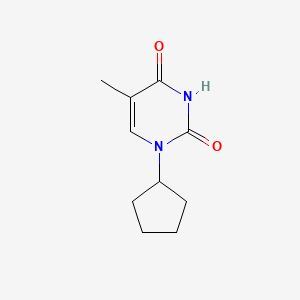
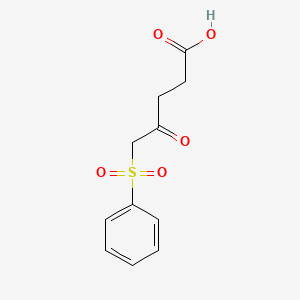

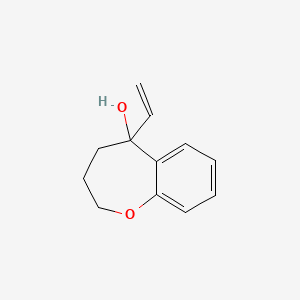
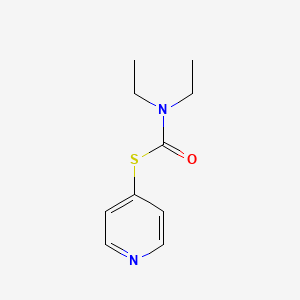
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)

![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

